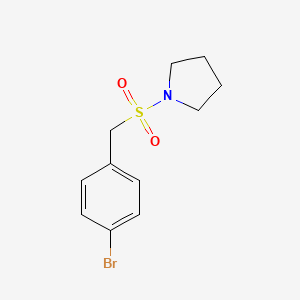

1-(4-bromobenzylsulfonyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

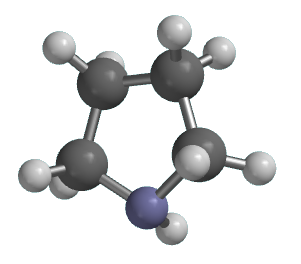

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methylsulfonyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXUSIMXLZYXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589924 | |

| Record name | 1-[(4-Bromophenyl)methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950255-92-2 | |

| Record name | 1-[(4-Bromophenyl)methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-bromobenzylsulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 1-(4-bromobenzylsulfonyl)pyrrolidine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its properties is crucial for predicting its behavior in biological systems and for guiding formulation and development efforts. This document consolidates predicted and, where available for analogous structures, experimental data, outlines detailed protocols for empirical determination of key parameters, and offers insights into the compound's chemical nature. The guide is structured to provide both a quick reference and an in-depth resource for scientists engaged in research and development involving this and related molecular scaffolds.

Introduction and Molecular Overview

This compound is a sulfonamide derivative containing a pyrrolidine ring, a flexible benzyl linker, and a bromine-substituted aromatic ring. The pyrrolidine moiety is a common scaffold in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties. The sulfonamide group is a key functional group in a wide array of therapeutic agents, known for its chemical stability and ability to participate in hydrogen bonding. The 4-bromobenzyl group provides a lipophilic region and a potential site for further chemical modification.

A close structural analog, 1-((4-bromophenyl)sulfonyl)pyrrolidine, lacks the methylene linker between the phenyl ring and the sulfonyl group. Data for this analog will be presented for comparative purposes, highlighting the impact of this structural difference on physicochemical properties.

Chemical Structure and Identification

| Feature | This compound | 1-((4-bromophenyl)sulfonyl)pyrrolidine (Analog) |

| CAS Number | 950255-92-2[1] | 136350-52-2[2][3] |

| Molecular Formula | C₁₁H₁₄BrNO₂S[1] | C₁₀H₁₂BrNO₂S[3] |

| SMILES | C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Br | O=S(N1CCCC1)(C2=CC=C(Br)C=C2)=O[3] |

| InChI Key | ABXUSIMXLZYXNA-UHFFFAOYSA-N[1] | Not readily available |

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the available data for the target compound is calculated or predicted. For comparison, data for the structural analog 1-((4-bromophenyl)sulfonyl)pyrrolidine is also included.

| Property | This compound (Predicted/Calculated) | 1-((4-bromophenyl)sulfonyl)pyrrolidine (Predicted/Calculated) | Source |

| Molecular Weight | 304.207 g/mol | 290.18 g/mol | [1][3] |

| Boiling Point | 422.5 ± 47.0 °C at 760 mmHg | 383.1 ± 44.0 °C | [1][2][4] |

| Density | 1.6 ± 0.1 g/cm³ | 1.583 ± 0.06 g/cm³ | [1][2] |

| Flash Point | 209.3 ± 29.3 °C | Not Available | [1][4] |

| Refractive Index | 1.626 | Not Available | [1][4] |

| Polar Surface Area (PSA) | 45.8 Ų | Not Available | [1] |

| LogP (XLogP3) | 2.81 | Not Available | [1] |

| pKa | Not Available | -5.29 ± 0.20 | [2] |

| Appearance | Not Available | White to off-white solid | [2] |

Insight: The additional methylene group in this compound increases its molecular weight and predicted boiling point compared to its phenyl analog. The predicted LogP of 2.81 suggests a moderate lipophilicity, which is often favorable for drug candidates, balancing aqueous solubility with membrane permeability. The highly negative predicted pKa for the analog suggests the sulfonamide proton is not readily ionizable under physiological conditions.

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.2-7.8 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Benzyl Protons: A singlet at approximately δ 4.3-4.5 ppm, corresponding to the two protons of the methylene group (-CH₂-).

-

Pyrrolidine Protons: Two multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (α-protons) would be expected to appear further downfield (around δ 3.2-3.5 ppm) compared to the protons on the other two carbons (β-protons), which would likely appear around δ 1.8-2.1 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 120-140 ppm). The carbon bearing the bromine atom would be expected at a distinct chemical shift.

-

Benzyl Carbon: A signal around δ 55-60 ppm for the -CH₂- carbon.

-

Pyrrolidine Carbons: Two signals in the aliphatic region, with the α-carbons appearing more downfield (around δ 48-52 ppm) than the β-carbons (around δ 23-27 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

S=O Stretching: Two strong absorption bands characteristic of the sulfonyl group, typically found around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹, and aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: A band in the 1200-1000 cm⁻¹ region.

-

C-Br Stretching: A band in the lower frequency region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern would likely involve cleavage of the C-S and S-N bonds.

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, self-validating protocols for the experimental determination of key physicochemical properties of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

Rationale: The shake-flask method is the gold standard for LogP determination, providing a direct measure of a compound's lipophilicity. This parameter is critical for predicting drug absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and deionized water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Standard Solution Preparation: Prepare a stock solution of this compound in n-octanol at a concentration of approximately 1 mg/mL.

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a centrifuge tube (e.g., 5 mL of each).

-

Cap the tube and shake vigorously for at least 30 minutes to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Concentration Analysis:

-

Carefully remove an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for each phase.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

-

Self-Validation: The experiment should be performed in triplicate. The sum of the amount of compound in the octanol and aqueous phases should be consistent with the initial amount added, confirming mass balance.

Caption: Workflow for LogP Determination using the Shake-Flask Method.

Determination of Acid Dissociation Constant (pKa)

Rationale: Although the sulfonamide proton in this compound is predicted to be very weakly acidic, empirical determination is necessary for a complete physicochemical profile. Potentiometric titration is a reliable method for determining pKa values.

Protocol:

-

Instrumentation Setup: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and dilute with deionized water to a final concentration of approximately 1-5 mM. The percentage of co-solvent should be kept to a minimum to reduce its effect on the pKa.

-

Titration:

-

Place the sample solution in a thermostated vessel and stir continuously.

-

Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.

-

Self-Validation: The titration should be repeated at least three times. The shape of the titration curve should be sigmoidal for a monoprotic acid.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Chemical Stability Assessment

Rationale: Assessing the chemical stability of a compound under various conditions (e.g., pH, temperature) is critical for determining its shelf-life and potential degradation pathways. An HPLC-based assay is a common and effective method for this purpose.

Protocol:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.

-

Sample Incubation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Dilute the stock solution into each of the prepared buffers to a final concentration of approximately 10-20 µg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 40 °C) for an extended period (e.g., up to 4 weeks).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw an aliquot from each incubation solution.

-

Analyze the aliquots by a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound at each time point.

-

Plot the percentage of the parent compound remaining versus time for each pH condition.

-

The degradation rate constant and half-life can be calculated from this data.

-

Self-Validation: A mass balance should be performed at each time point by accounting for the peak areas of the parent compound and all degradation products. The total peak area should remain constant over the course of the study.

Caption: Workflow for Chemical Stability Assessment using HPLC.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While experimental data for this specific compound is limited, the provided calculated values and data from a close structural analog offer valuable insights for researchers. The detailed experimental protocols included in this guide provide a clear path for the empirical determination of its key physicochemical parameters. A comprehensive understanding of these properties is fundamental for the rational design and development of new therapeutic agents based on this promising molecular scaffold.

References

-

PubChem. (n.d.). Pyrrolidine. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (2023, December 29). Pyrrolidine. Retrieved January 17, 2026, from [Link]

-

Chemsrc. (n.d.). 1-(4-Bromophenyl)pyrrolidine | CAS#:22090-26-2. Retrieved January 17, 2026, from [Link]

- BenchChem. (2025). Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. Retrieved January 17, 2026, from a hypothetical BenchChem technical document.

-

PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)pyrrolidine. Retrieved January 17, 2026, from [Link]

-

Exposome-Explorer. (n.d.). Pyrrolidine (Compound). Retrieved January 17, 2026, from [Link]

- The Royal Society of Chemistry. (2015). Supporting Information for [Journal Article Title].

-

SpectraBase. (n.d.). 1-(4-aminophenyl)sulfonyl-N-(4-morpholin-4-ylphenyl)pyrrolidine-2-carboxamide. Retrieved January 17, 2026, from [Link]

-

ATB. (n.d.). Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. Retrieved January 17, 2026, from [Link]

- The Royal Society of Chemistry. (2024). Supporting Information.

-

NIST. (n.d.). Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). Pyrrolidine. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved January 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved January 17, 2026, from [Link]

- ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.

- Wiley-VCH. (2007). Supporting Information.

-

NIST. (n.d.). 1-Propanone, 1-(4-bromophenyl)-. Retrieved January 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 17, 2026, from [Link]

Sources

1-(4-bromobenzylsulfonyl)pyrrolidine CAS number 950255-92-2

An In-Depth Technical Guide to 1-(4-bromobenzylsulfonyl)pyrrolidine (CAS: 950255-92-2): A Versatile Scaffold for Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a molecule positioned at the intersection of several key motifs in medicinal chemistry. While specific biological data for this compound is not extensively published, its structural components—the pyrrolidine ring, the sulfonamide linker, and the bromobenzyl group—make it a compound of significant interest for researchers, scientists, and drug development professionals. The pyrrolidine scaffold is a well-established "privileged structure" in drug discovery, prized for its three-dimensional architecture that allows for thorough exploration of pharmacophore space.[1][2] This guide details the compound's physicochemical properties, provides a robust, step-by-step synthesis protocol, and explores its potential applications as a versatile building block in the generation of novel chemical libraries for structure-activity relationship (SAR) studies.

The Pyrrolidine-Sulfonamide Scaffold: A Foundation for Bioactivity

The strategic value of this compound originates from the proven utility of its core components in pharmacologically active agents.

-

The Pyrrolidine Ring: As a saturated five-membered nitrogen heterocycle, the pyrrolidine ring is a cornerstone of modern medicinal chemistry.[3][4] Its non-planar, flexible conformation provides a 3D scaffold that can present substituents in precise spatial orientations, which is critical for selective binding to biological targets like enzymes and receptors.[1][2] This ring system is a key feature in numerous natural alkaloids and FDA-approved drugs, including agents for diabetes, viral infections, and cancer.[5][6] The pyrrolidine motif can also enhance aqueous solubility and other desirable physicochemical properties.[7]

-

The Sulfonamide Linker: The sulfonamide group is a classic pharmacophore and a stable, synthetically accessible linker. It is a key component in a wide range of therapeutics, including antibacterial agents, diuretics, and enzyme inhibitors. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry contribute significantly to molecular recognition and binding affinity.

-

The 4-Bromobenzyl Moiety: This group provides a lipophilic component that can engage in hydrophobic interactions within a protein binding pocket. The bromine atom is particularly significant; it can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, the bromo-substituent serves as a versatile chemical handle for downstream synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for rapid diversification of the scaffold.

The combination of these three motifs in a single, well-defined molecule makes this compound an ideal starting point for discovery campaigns targeting a wide array of disease areas.[3][8]

Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 950255-92-2 | [9] |

| Molecular Formula | C₁₁H₁₄BrNO₂S | [10] |

| Molecular Weight | 304.21 g/mol | [11] |

| Monoisotopic Mass | 302.99286 u | [11] |

| Appearance | Typically a solid (based on related compounds) | |

| Purity | Commercially available up to ≥98% | [10] |

| Heavy Atom Count | 16 | [11] |

| Rotatable Bond Count | 2 | [11] |

Standard analytical techniques for structure confirmation and purity assessment would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight verification, and Infrared (IR) spectroscopy to confirm the presence of the sulfonyl group.

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved via a nucleophilic substitution reaction. This protocol is based on established methods for the formation of sulfonamides from sulfonyl chlorides and amines.[12][13]

Causality and Strategic Choices

The chosen synthetic route is a robust and high-yielding sulfonylation reaction. The core logic involves the reaction of the nucleophilic secondary amine (pyrrolidine) with an electrophilic sulfonyl chloride ((4-bromophenyl)methanesulfonyl chloride).

-

Reaction Temperature: The reaction is initiated at 0°C to control the initial exothermic release of energy upon mixing the reagents, preventing potential side reactions and degradation. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

-

Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Quenching the acid prevents the protonation of the pyrrolidine starting material, which would render it non-nucleophilic and halt the reaction.

-

Solvent Choice: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to ensure all reagents are soluble while preventing any competing reactions with the highly reactive sulfonyl chloride intermediate.

Detailed Step-by-Step Methodology

Reagents & Equipment:

-

Pyrrolidine

-

(4-bromophenyl)methanesulfonyl chloride

-

Triethylamine (TEA), distilled

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add pyrrolidine (1.0 eq.) and anhydrous DCM. Begin stirring and cool the solution to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve (4-bromophenyl)methanesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Application in Drug Discovery and Lead Generation

The true value of this compound lies in its utility as a foundational scaffold for building diverse chemical libraries. Its structure is primed for systematic modification to explore structure-activity relationships.

A Scaffold for Structure-Activity Relationship (SAR) Studies

This molecule provides at least three distinct vectors for chemical diversification, allowing for a logical and efficient exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

-

Vector 1 (Aromatic Ring): The 4-bromo position is a key modification site. It can be replaced with other halogens (Cl, F) or elaborated using Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce a wide variety of aryl, heteroaryl, or alkyl groups. This allows for probing interactions in the corresponding sub-pocket of a target protein.

-

Vector 2 (Pyrrolidine Ring): The pyrrolidine ring itself can be substituted. Using substituted pyrrolidines (e.g., 3-hydroxypyrrolidine, proline derivatives) in the initial synthesis introduces new functional groups and stereocenters, which can be critical for achieving desired biological activity and improving properties.[1][2]

-

Vector 3 (Benzylic Position): The methylene bridge (-CH₂-) can also be modified. For example, alkylation at this position could introduce steric bulk or additional chiral centers.

SAR Exploration Logic Diagram

Caption: Conceptual flowchart for SAR-driven library generation from the core scaffold.

Potential Therapeutic Targets

Given the prevalence of the pyrrolidine sulfonamide motif in bioactive molecules, libraries derived from this scaffold could be screened against a variety of targets. Published research on related structures suggests high potential in the following areas:

-

Metabolic Diseases: Certain pyrrolidine sulfonamides have been investigated as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[3][8]

-

Inflammation and Pain: This class of compounds has shown promise as antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel, which is implicated in inflammatory processes and pain signaling.[14]

-

Infectious Diseases & Oncology: The pyrrolidine core is present in numerous compounds with demonstrated antibacterial, antiviral, antifungal, and anticancer activities.[3] Therefore, libraries based on this scaffold are valuable for screening in these therapeutic areas.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[9]

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data is limited, brominated aromatic compounds and sulfonylating agents should be handled as potentially hazardous.

Conclusion

This compound (CAS 950255-92-2) represents more than a single chemical entity; it is a strategically designed building block for drug discovery. Its structure combines the advantageous three-dimensionality of the pyrrolidine ring with the robust synthetic utility of the sulfonamide linker and the versatile reactivity of the bromobenzyl group. While it may not be an end-product itself, its true potential is realized when used as a foundational scaffold for generating diverse chemical libraries. This guide has provided the essential technical information—from synthesis to strategic application—to empower researchers and drug development professionals to effectively leverage this compound in their quest for novel and effective therapeutics.

References

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5).

- Behm, D. J., et al. (2020). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- Patel, S. B., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry.

- PharmaBlock. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. BenchChem.

- AA Blocks. (n.d.). This compound SDS, 950255-92-2. AA Blocks.

- BenchChem. (2025). Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. BenchChem.

- AA Blocks. (n.d.). This compound, 98% Purity, C11H14BrNO2S, 5 grams. AA Blocks.

- ChemicalBook. (2022). Uses and Properties of Pyrrolidine. ChemicalBook.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- ECHEMI. (n.d.). 950255-92-2, this compound Formula. ECHEMI.

- Ibragimov, R. E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 5. enamine.net [enamine.net]

- 6. mdpi.com [mdpi.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. calpaclab.com [calpaclab.com]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

molecular structure of 1-(4-bromobenzylsulfonyl)pyrrolidine

An In-depth Technical Guide to the Molecular Structure of 1-(4-Bromobenzylsulfonyl)pyrrolidine

Abstract

This technical guide provides a comprehensive examination of the , a compound of interest to researchers in medicinal chemistry and drug development. The sulfonamide moiety is a cornerstone in therapeutics, while the pyrrolidine ring is a prevalent scaffold in numerous biologically active molecules.[1][2] Understanding the precise three-dimensional architecture, conformational dynamics, and electronic properties of this compound is paramount for designing novel therapeutics with improved efficacy and target specificity. This document synthesizes theoretical principles with established experimental protocols, detailing the synthesis, purification, and in-depth structural elucidation of the title compound through spectroscopic and crystallographic methodologies.

Rationale and Significance

The combination of a substituted benzylsulfonyl group with a pyrrolidine ring creates a molecule with significant potential for biological interaction. The sulfonamide group acts as a key pharmacophore, capable of engaging in hydrogen bonding and other non-covalent interactions within protein binding sites.[3] The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, imparts specific steric and conformational constraints that can be crucial for optimizing ligand-receptor binding.[2] The 4-bromobenzyl substituent provides a site for further chemical modification and introduces a halogen atom that can participate in halogen bonding, an increasingly recognized interaction in drug design.[4] A thorough structural characterization is the foundational step for any rational drug design campaign involving this scaffold.

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for the synthesis of this compound is the N-sulfonylation of pyrrolidine with 4-bromobenzylsulfonyl chloride. This reaction is a standard procedure for forming sulfonamides.[5]

Causality of Experimental Design

The chosen protocol is designed for high yield and purity.

-

Solvent: Anhydrous dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the reactants and the intermediate salt, while being easily removed during workup.

-

Base: Triethylamine (Et₃N) is a non-nucleophilic organic base. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This is critical because the accumulation of acid would protonate the pyrrolidine starting material, rendering it non-nucleophilic and halting the reaction.

-

Temperature Control: The reaction is initiated at 0 °C (ice bath) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete reaction.[6]

-

Purification: Aqueous workup removes the triethylammonium hydrochloride salt and any excess base. Column chromatography is the definitive method for separating the final product from any unreacted starting materials or minor side products, ensuring high purity for subsequent structural analysis.[6]

Experimental Protocol

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve 4-bromobenzylsulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

In-Depth Structural Elucidation

A combination of spectroscopic and crystallographic techniques is required for a full and unambiguous determination of the molecular structure.

Molecular Structure Diagram

Caption: 2D Chemical Structure of this compound.

Spectroscopic Characterization

While a complete dataset for the title compound is not publicly available, the expected spectral features can be reliably predicted based on data from analogous structures and foundational principles.[7][8][9]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrolidine and the 4-bromobenzyl moieties.

-

Pyrrolidine Protons: Two multiplets are anticipated. The protons alpha to the nitrogen (N-CH₂) will be deshielded by the electron-withdrawing sulfonyl group and are expected to appear around δ 3.2-3.4 ppm. The beta protons (CH₂-CH₂) will appear further upfield, around δ 1.7-1.9 ppm.[8]

-

Benzyl Protons: The methylene protons (S-CH₂) adjacent to the sulfur will appear as a singlet around δ 4.3-4.5 ppm. The aromatic protons will exhibit a characteristic AA'BB' system due to the para-substitution. Two doublets are expected, one for the protons ortho to the bromine atom (δ ~7.6 ppm) and one for the protons ortho to the CH₂SO₂ group (δ ~7.4 ppm).

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework.

-

Pyrrolidine Carbons: The alpha carbons (N-CH₂) are expected around δ 48-50 ppm, and the beta carbons (CH₂-CH₂) around δ 25-26 ppm.[8][10]

-

Benzyl Carbons: The methylene carbon (S-CH₂) should appear around δ 58-60 ppm. The aromatic region will show four signals: the ipso-carbon attached to bromine (C-Br) around δ 125-127 ppm, the two equivalent carbons ortho to bromine (CH) around δ 132 ppm, the two equivalent carbons meta to bromine (CH) around δ 130 ppm, and the ipso-carbon attached to the methylene group around δ 135-137 ppm.

-

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

Sulfonyl Group (SO₂): Two strong, characteristic stretching vibrations are the most prominent features. The asymmetric stretch (νas) is expected in the 1340-1360 cm⁻¹ region, and the symmetric stretch (νs) in the 1150-1170 cm⁻¹ region.[11]

-

C-H Bonds: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and methylene groups will be observed just below 3000 cm⁻¹.

-

C-N Bond: The C-N stretching vibration of the pyrrolidine ring is expected around 1100-1200 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z = 303 (for ⁷⁹Br) and m/z = 305 (for ⁸¹Br).

-

Fragmentation: Key fragmentation pathways would include the loss of the pyrrolidine ring, cleavage of the S-CH₂ bond to give a bromobenzyl cation (m/z = 169/171), and loss of SO₂.

| Predicted Spectroscopic Data | |

| Technique | Expected Features |

| ¹H NMR | δ (ppm): ~7.6 (d, 2H), ~7.4 (d, 2H), ~4.4 (s, 2H), ~3.3 (m, 4H), ~1.8 (m, 4H) |

| ¹³C NMR | δ (ppm): ~136, ~132, ~130, ~126, ~59, ~49, ~25 |

| IR | ν (cm⁻¹): ~1350 (S=O, asym), ~1160 (S=O, sym), ~2850-2980 (C-H, aliph) |

| MS (EI) | m/z: 303/305 [M⁺], 169/171 [C₇H₆Br]⁺ |

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[12] It provides definitive data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

3.3.1. Crystallographic Workflow

The process involves growing high-quality single crystals, collecting diffraction data, solving, and refining the crystal structure.[13]

Caption: General workflow for single-crystal X-ray diffraction analysis.

3.3.2. Predicted Structural Parameters

While the specific crystal structure of this compound has not been reported, the parameters can be reliably predicted from the published structure of the closely related 1-[(4-methylbenzene)sulfonyl]pyrrolidine.[14]

| Parameter | Expected Value | Significance |

| Bond Lengths (Å) | ||

| S=O | 1.43 - 1.44 | Typical double bond character. |

| S-N | 1.62 - 1.63 | Shorter than a typical S-N single bond, indicating some pπ-dπ interaction. |

| S-C (benzyl) | 1.76 - 1.78 | Standard S-C single bond length. |

| N-C (pyrrolidine) | 1.47 - 1.48 | Standard N-C single bond length. |

| Bond Angles (°) | ||

| O-S-O | ~119 - 120 | Consistent with a tetrahedral geometry distorted by the S=O double bonds. |

| O-S-N | ~106 - 107 | |

| O-S-C | ~108 - 109 | |

| C-S-N | ~106 - 107 | |

| Torsion Angles (°) | ||

| C(ar)-C(bz)-S-N | ~70 - 90 | Defines the orientation of the benzyl group relative to the S-N bond. |

| C(bz)-S-N-C(pyr) | ~65 - 80 | Describes the gauche orientation of the pyrrolidine ring relative to the S-C bond.[14] |

3.3.3. Conformational Analysis

The geometry around the sulfur atom is expected to be a distorted tetrahedron. A key conformational feature is the orientation of the pyrrolidine ring relative to the rest of the molecule. Based on analogs, the N-C bonds of the pyrrolidine ring are expected to be oriented gauche to the S-C(benzyl) bond.[14] This specific conformation minimizes steric hindrance and is a common feature in related sulfonamide structures. The five-membered pyrrolidine ring itself will likely adopt an envelope or twisted conformation to relieve ring strain.

Conclusion

The is defined by a distorted tetrahedral sulfonamide linker connecting a 4-bromobenzyl group and a conformationally distinct pyrrolidine ring. Spectroscopic analysis provides the means to confirm covalent connectivity and functional groups, while X-ray crystallography offers the ultimate resolution of its three-dimensional architecture. The structural parameters and conformational preferences detailed in this guide provide a critical foundation for researchers and drug development professionals aiming to utilize this scaffold in the design of novel, potent, and selective therapeutic agents.

References

- BenchChem. (2025). Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography.

- BenchChem. (2025). X-ray crystallographic analysis of sulfonamides from 3-Isopropylbenzenesulfonyl chloride.

- Melagraki, G. et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC - NIH.

- MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.

- ResearchGate. (2014). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst.

- Organic-Chemistry.org. (n.d.). N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement.

- ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.

- Engineered Science Publisher. (2026). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies.

- BenchChem. (2025). A Comparative Crystallographic Guide to Novel Sulfonamide Compounds.

- MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand.

- NIH. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?.

- Asian Journal of Chemistry. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides.

- ResearchGate. (n.d.). Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine.

- Supporting Information. (n.d.). 1-(phenylsulfonyl)pyrrolidine (3b).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.

- ResearchGate. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines.

- BenchChem. (2025). Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.

- Organic Chemistry Portal. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

- BenchChem. (n.d.). 1-(Phenylsulfonyl)pyrrolidine|Research Chemical.

Sources

- 1. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(4-bromobenzylsulfonyl)pyrrolidine

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields compounds of significant therapeutic potential. 1-(4-bromobenzylsulfonyl)pyrrolidine is one such molecule, integrating the versatile pyrrolidine ring with a biologically active benzylsulfonyl group. While direct research into its specific mechanism of action is not yet prevalent in the public domain, the well-documented activities of its constituent moieties provide a strong rationale for its investigation as a novel therapeutic agent. This technical guide serves as a comprehensive roadmap for researchers and drug development professionals, outlining a systematic approach to uncover the mechanism of action, identify molecular targets, and validate the therapeutic potential of this promising compound. By synthesizing established methodologies with a logical, target-agnostic screening funnel, we present a self-validating workflow designed to navigate the path from a compound of interest to a preclinical candidate.

Introduction: The Rationale for Investigation

The pyrrolidine scaffold is a cornerstone of modern drug discovery, found in numerous FDA-approved drugs and natural products.[1][2][3][4] Its prevalence stems from its ability to introduce three-dimensional complexity and stereochemical diversity, enabling precise interactions with biological targets.[5][6] Pyrrolidine derivatives have demonstrated a vast spectrum of pharmacological activities, including the inhibition of key enzymes such as α-amylase and α-glucosidase in the context of diabetes,[7][8][9] autotaxin in inflammatory conditions,[10] and dipeptidyl peptidase-IV (DPP-IV).[2][11]

Concurrently, the benzylsulfonyl and, more broadly, the benzenesulfonamide groups are recognized pharmacophores with a rich history in medicinal chemistry.[12][13] Derivatives containing this moiety are known to inhibit a variety of enzymes, including receptor tyrosine kinases and carbonic anhydrases, and can modulate critical signaling pathways implicated in cancer and inflammation.[14] For example, N-benzylsulfonyl-2-phenylazepanes have been explored as inhibitors of Bim expression in models of heart failure.[15]

The chemical structure of this compound, therefore, represents a logical fusion of these two pharmacologically significant motifs. The bromophenyl group may further enhance activity through halogen bonding or by influencing the compound's pharmacokinetic properties. This convergence of structural precedent strongly suggests that this compound is a compelling candidate for biological investigation. This guide provides the experimental framework to do so.

Proposed Path to Mechanistic Discovery: A Phased Approach

Given the absence of specific biological data for this compound, a systematic, multi-pronged screening and target deconvolution strategy is required. The following workflow is designed to efficiently identify biological activity and subsequently elucidate the underlying mechanism of action.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery, synthesis and exploration of N-benzylsulfonyl-2-phenylazepanes as inhibitors of Bim expression in a mouse embryonic fibroblast model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 1-(4-bromobenzylsulfonyl)pyrrolidine

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. This guide provides an in-depth technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of 1-(4-bromobenzylsulfonyl)pyrrolidine (CAS No. 950255-92-2). While specific experimental data for this compound is not extensively published, this document, grounded in established pharmaceutical sciences, serves as a comprehensive framework for its empirical determination.

The molecular structure, featuring a pyrrolidine ring, a sulfonyl group, and a bromobenzyl moiety, suggests a compound of interest for medicinal chemistry, potentially interacting with various biological targets. However, its therapeutic potential can only be realized if its solubility and stability profiles are well-understood, as these factors critically influence bioavailability, formulation, and shelf-life. This guide is structured to provide both the theoretical underpinnings and detailed, actionable protocols for these essential characterizations.

Physicochemical Properties at a Glance

While empirical data is sparse, computational models predict the following properties for this compound, which can serve as a preliminary guide for experimental design.

| Property | Predicted Value | Source |

| Molecular Formula | C11H14BrNO2S | - |

| Molecular Weight | 304.20 g/mol | - |

| XLogP3 | 2.81 | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 422.5 ± 47.0 °C at 760 mmHg | [1] |

| Flash Point | 209.3 ± 29.3 °C | [1] |

Note: These values are predictions and must be confirmed by empirical testing.

Part 1: Aqueous Solubility Characterization

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For this compound, it is essential to determine both its kinetic and thermodynamic solubility to inform various stages of the drug development pipeline.[2]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer. This high-throughput screening method is invaluable in early discovery for ranking compounds and identifying potential liabilities.[2][3]

This protocol leverages the principle that precipitation of the compound will cause light scattering, which can be quantified by a nephelometer.[3]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microtiter plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and perform a serial 2-fold dilution across the plate by transferring 100 µL to subsequent wells. This creates a concentration gradient.

-

Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.[3]

-

Measurement: Measure the light scattering in each well using a nephelometer. The lowest concentration at which a significant increase in scattering is observed is considered the kinetic solubility limit.

Thermodynamic Solubility Assessment

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, representing the saturation point of a solution in contact with its solid phase. The shake-flask method is the gold standard for this determination.[4][5]

This method ensures that equilibrium is reached between the dissolved and undissolved compound.[4]

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing relevant aqueous buffers (e.g., pH 5.0, 7.4, and 9.0). Ensure enough solid is present to maintain a saturated solution.

-

Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve of the compound in the same buffer system must be prepared for accurate quantification.

Part 2: Chemical Stability Assessment and Forced Degradation

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, identifying potential degradation products, and developing a stable formulation. Forced degradation studies, as mandated by ICH guidelines, are the cornerstone of this evaluation.[7] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation pathways.[8][9]

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation.[10] The method must be able to separate the intact API from its degradation products and any impurities.[1]

-

Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Optimization: A gradient elution is typically most effective for separating compounds with varying polarities.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.

-

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. Based on the UV spectrum of this compound, an appropriate wavelength (e.g., 254 nm) can be selected for quantification.

-

Method Validation: The final method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Forced Degradation Study Protocol

The goal is to achieve 5-20% degradation of the API to ensure that the stability-indicating method is effective.[7]

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light, as per ICH Q1B guidelines.[8] A control sample should be kept in the dark.

For each condition, samples should be analyzed by the validated stability-indicating HPLC method. The chromatograms will reveal the formation of degradation products and the decrease in the peak area of the parent compound.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated. The sulfonamide bond is often susceptible to hydrolysis, and the benzyl C-S bond can be a point of cleavage.

-

Hydrolytic Cleavage: Under acidic or basic conditions, the S-N bond of the sulfonamide could hydrolyze to yield 4-bromobenzylsulfonic acid and pyrrolidine.

-

Oxidative Degradation: The sulfur atom is susceptible to oxidation, potentially forming higher oxidation state sulfur species. The benzylic position could also be a site of oxidation.

-

Cleavage of the C-S Bond: The bond between the benzyl group and the sulfur atom could cleave, leading to the formation of 4-bromotoluene and other sulfur-containing fragments.

The identification of the major degradation products using techniques like LC-MS/MS would be the subsequent step to confirm these pathways.

Visualization of Workflows and Pathways

Overall Workflow for Characterization

Caption: Workflow for solubility and stability characterization.

Postulated Degradation Pathways

Caption: Potential degradation pathways for the target compound.

Conclusion

This technical guide outlines a systematic and robust approach to characterizing the aqueous solubility and chemical stability of this compound. By implementing the detailed protocols for kinetic and thermodynamic solubility, alongside a comprehensive forced degradation study, researchers can generate the critical data necessary for informed decision-making in the drug development process. While this document is built upon established principles due to the lack of specific published data for the title compound, the methodologies described herein represent the industry-standard for the evaluation of any new chemical entity. The successful execution of these studies will provide a solid foundation for formulation development, shelf-life prediction, and ultimately, the advancement of promising compounds towards clinical evaluation.

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Glomme, A., & Bergström, C. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 176, 112803.

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

Pharma Quality. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.

-

MedCrave. Forced Degradation Studies.

-

Bienta. Shake-Flask Solubility Assay.

-

Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility.

-

Al-Sabti, H., & El-Kadi, A. O. (2022). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2022, 9955548.

-

BioDuro. ADME Solubility Assay.

-

American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation.

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

-

International Journal of Creative Research Thoughts. ICH GUIDELINES: STRESS DEGRADATION STUDY.

-

Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

-

ResearchGate. (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.

-

Scholars Middle East Publishers. Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F.

-

LCGC International. Development and Validation of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. ijcrt.org [ijcrt.org]

- 10. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Bromobenzylsulfonyl)pyrrolidine for Research and Development

Abstract: This guide provides a comprehensive technical overview of 1-(4-bromobenzylsulfonyl)pyrrolidine, a key building block in medicinal chemistry and drug discovery. We delve into its chemical properties, commercial availability, and critical quality control parameters. Furthermore, this document offers field-proven insights into safe handling, storage, and potential research applications, equipping researchers, scientists, and drug development professionals with the necessary information for its effective utilization.

Introduction: Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that serves as a cornerstone in modern drug discovery.[1][2][3][4] Its prevalence is due to several advantageous features: the sp3-hybridized carbons allow for a three-dimensional exploration of chemical space, contributing to molecular complexity and stereochemical diversity that is often crucial for target binding and clinical success.[4] Unlike flat aromatic systems, the non-planar nature of the pyrrolidine ring provides enhanced 3D coverage, which can lead to improved interactions with biological targets.[4]

This compound is a derivative that combines this valuable pyrrolidine scaffold with a bromobenzylsulfonyl group. This functionalization makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of more complex molecules for various therapeutic areas, including antimicrobial, antiviral, and anticancer research.[3][5] The bromine atom provides a reactive handle for cross-coupling reactions, while the sulfonyl group can influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.[5]

Chemical Properties and Identification

Accurate identification is the first step in any successful research endeavor. This compound is a solid compound with the key identifiers and properties summarized below.

| Property | Value | Source |

| CAS Number | 950255-92-2 | [6][7] |

| Molecular Formula | C11H14BrNO2S | [6][7] |

| Molecular Weight | 304.21 g/mol | [6][8] |

| Canonical SMILES | C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Br | [7] |

| InChIKey | ABXUSIMXLZYXNA-UHFFFAOYSA-N | [6] |

| Density | 1.6±0.1 g/cm³ | [6] |

| Boiling Point | 422.5±47.0 °C at 760 mmHg | [6] |

| Flash Point | 209.3±29.3 °C | [6] |

Chemical Structure:

Below is the two-dimensional structure of this compound.

Caption: 2D structure of this compound.

Commercial Availability and Supplier Landscape

This compound is available from several chemical suppliers, typically for research and development purposes. When selecting a supplier, it is crucial to consider not just the price but also the purity, available documentation (e.g., Certificate of Analysis), and lead times.

| Supplier | Purity/Specification | Notes |

| BLD Pharm | Purity information available upon request. | Research use only.[7] |

| Conier Chem&Pharma | Purity information available upon request. | Trader based in China.[6] |

| Aladdin | Purity information available upon request. | Marketed as 1-(4-Bromophenylsulfonyl)pyrrolidine (CAS 136350-52-2), a structural isomer.[9] |

| Matrix Scientific | Purity information available upon request. | Marketed as 1-(4-Bromophenylsulfonyl)pyrrolidine (CAS 136350-52-2), a structural isomer.[10] |

| Generic Suppliers | Typically available at ≥98% purity. | Often supplied in quantities like 5 grams.[11] |

Note: Some suppliers may list structural isomers. It is imperative to verify the CAS number (950255-92-2) before purchase.

Quality Control and Incoming Material Verification

For ensuring the reproducibility of experimental results, a robust quality control process for incoming materials is non-negotiable. The primary document for this is the supplier-provided Certificate of Analysis (CoA).

Workflow for Incoming Material QC:

Caption: A standard workflow for the quality control of incoming chemical reagents.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure. The proton (¹H) and carbon (¹³C) NMR spectra should be consistent with the structure of this compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Verifies the purity and confirms the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the exact mass of the molecule (302.992859 Da).[6]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically reported as a percentage area.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel. This information is typically found in the Safety Data Sheet (SDS).

Handling:

-

Work in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9][12]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9][12][13]

-

Use non-sparking tools and prevent electrostatic discharge.[6]

Storage:

-

Store in a tightly closed container.[6]

-

Keep in a dry, cool, and well-ventilated place.[6]

-

Store away from incompatible materials and foodstuff containers.[6] Some suppliers recommend storage at 2-8°C.

Applications in Research and Drug Development

As a building block, this compound is not an end-product but a starting point for more complex syntheses. Its utility stems from the strategic placement of its functional groups.

Conceptual Synthetic Utility:

Caption: Conceptual workflow illustrating the use of the title compound in creating a chemical library for drug discovery.

The bromophenyl moiety is a classic substrate for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents at the para-position of the benzyl ring, enabling the exploration of structure-activity relationships (SAR). The pyrrolidine-sulfonyl portion can act as a key pharmacophore, engaging in hydrogen bonding or other interactions within a biological target. Related structures, such as hydrazinyl derivatives, are known precursors in the synthesis of pharmaceuticals like Almotriptan.[14]

Conclusion

This compound is a valuable and commercially available chemical intermediate for researchers in medicinal chemistry and drug development. Its strategic combination of a reactive bromine handle and the privileged pyrrolidine scaffold makes it an attractive starting point for the synthesis of novel compound libraries. By adhering to stringent quality control measures and safe handling practices as outlined in this guide, scientists can effectively and safely leverage this compound to advance their research programs.

References

- This compound SDS, 950255-92-2 Safety Data Sheets. (2019, July 15). ChemicalBook.

- Buy 1-(((4-bromophenyl)methyl)sulfonyl)

- SAFETY DATA SHEET: 1-(4-Bromophenylsulfonyl)pyrrolidine. (2024, February 2). Aladdin.

- 950255-92-2|this compound. BLD Pharm.

- Chemical Safety Data Sheet MSDS / SDS - 1-(4-BROMOPHENYLSULFONYL)PYRROLIDINE. ChemicalBook.

- 1-(4-Bromobenzyl)pyrrolidine. Amerigo Scientific.

- Material Safety D

- This compound, 98% Purity, C11H14BrNO2S, 5 grams. Amazon.

- 136350-52-2 Cas No. | 1-(4-Bromophenylsulfonyl)pyrrolidine.

- Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. Benchchem.

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- 950255-92-2, this compound Formula. ECHEMI.

- The Role of Pyrrolidine Derivatives in Modern Drug Discovery. (2025, October 10). BenchChem.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1). PubChem.

Sources

- 1. enamine.net [enamine.net]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. iris.unipa.it [iris.unipa.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. 950255-92-2|this compound|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 10. 136350-52-2 Cas No. | 1-(4-Bromophenylsulfonyl)pyrrolidine | Matrix Scientific [matrixscientific.com]

- 11. calpaclab.com [calpaclab.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. biovendor.com [biovendor.com]

- 14. Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) | C11H18ClN3O2S | CID 45356871 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: A Proactive Approach to Chemical Safety with Novel Compounds

An In-depth Technical Guide to the Safety and Handling of 1-(4-bromobenzylsulfonyl)pyrrolidine

The advancement of chemical and pharmaceutical research continuously introduces novel molecules with unique properties and potential applications. This compound, a compound with potential utility in synthetic chemistry and drug discovery, represents one such entity. However, its novelty means that comprehensive safety and toxicological data are not yet widely available. This guide, therefore, adopts a proactive, first-principles approach to safety. By analyzing the compound's structure and extrapolating from well-understood chemical analogs, we can construct a robust framework for its safe handling. This document is intended for researchers, scientists, and drug development professionals, providing a blend of theoretical understanding and practical, field-proven protocols to ensure laboratory safety.

Compound Profile and Inferred Hazard Analysis

This compound is a sulfonamide derivative containing a bromobenzyl group. A detailed analysis of its constituent functional groups is crucial for anticipating its chemical reactivity and potential hazards.

1.1. Structural Breakdown and Reactivity Inference

-

Sulfonamide Core: The sulfonamide group is generally stable. However, under certain conditions (e.g., strong acids or bases), the S-N bond can be cleaved.

-

Pyrrolidine Ring: This saturated heterocyclic amine is a common moiety in many pharmaceuticals. It is generally stable but can undergo reactions typical of secondary amines if the sulfonamide bond is cleaved.

-

Bromobenzyl Group: The presence of a benzyl bromide moiety is a significant indicator of potential reactivity. Benzylic halides are known alkylating agents, meaning they can react with nucleophiles. This property is often exploited in organic synthesis but also presents a potential toxicological hazard, as the compound could alkylate biological macromolecules.

1.2. Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C11H14BrNO2S | PubChem |

| Molecular Weight | 308.2 g/mol | PubChem |

| Appearance | White to off-white crystalline solid (typical) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | 438.9°C at 760 mmHg (Predicted) | PubChem |

| Density | 1.559 g/cm³ (Predicted) | PubChem |

| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, DCM), sparingly soluble in water. | Inferred |

Hazard Identification and Risk Assessment

Given the limited specific toxicological data for this compound, a comprehensive risk assessment must be based on the potential hazards of its structural analogs and the principles of chemical safety.

2.1. Potential Health Hazards

-

Acute Toxicity: While no specific data exists, it is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Skin Corrosion/Irritation: Due to the potential alkylating nature of the bromobenzyl group, direct skin contact may cause irritation or chemical burns.

-

Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.

-

Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.

-

Sensitization: Some individuals may develop an allergic skin reaction upon repeated exposure.

-

Mutagenicity/Carcinogenicity: Alkylating agents, as a class, are often associated with mutagenic and carcinogenic properties. The potential for this compound to act as an alkylating agent warrants handling it as a potential mutagen/carcinogen until data proves otherwise.

2.2. Environmental Hazards

The environmental fate and ecotoxicity of this compound are unknown. As a precautionary measure, it should not be released into the environment. All waste must be disposed of according to local regulations for hazardous chemical waste.

Safe Handling and Personal Protective Equipment (PPE)

A stringent set of handling procedures is mandatory to minimize exposure and ensure the safety of laboratory personnel.

3.1. Engineering Controls

-

Fume Hood: All handling of this compound in solid or solution form must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

3.2. Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemical permeation. Double-gloving is recommended, especially for prolonged handling.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a properly fitted respirator with a particulate filter (e.g., N95 or P100) should be used.

Experimental Protocols: A Framework for Safe Use

The following protocols are designed to provide a self-validating system of safety for handling and using this compound.

4.1. Step-by-Step Protocol for Weighing and Preparing Solutions

-

Preparation: Before handling the compound, ensure the fume hood is clean and operational. Gather all necessary equipment, including spatulas, weigh boats, and vials.

-

Donning PPE: Put on all required PPE as described in Section 3.2.

-